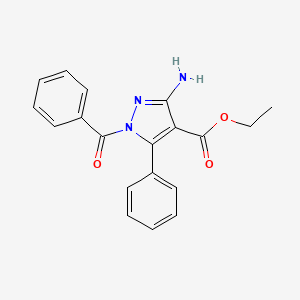

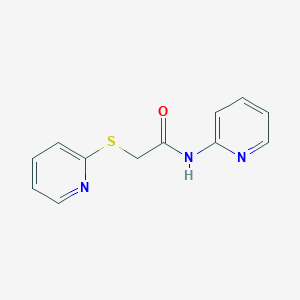

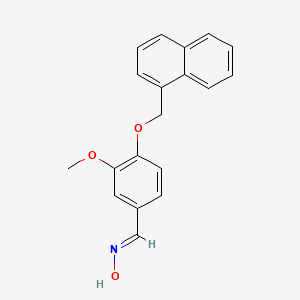

N-2-pyridinyl-2-(2-pyridinylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-2-pyridinyl-2-(2-pyridinylthio)acetamide-like compounds typically involves multiple steps, including the acylation of pyridine derivatives and the introduction of sulfur-containing groups. These processes require precise control over reaction conditions to ensure the formation of the desired product. While specific synthesis pathways for N-2-pyridinyl-2-(2-pyridinylthio)acetamide are not detailed in the available literature, similar compounds have been synthesized through methods like the Ritter synthesis and oxidative cyclisation, indicating the potential methodologies that could be adapted for this compound (Binyamin et al., 2006), (Galeazzi et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-2-pyridinyl-2-(2-pyridinylthio)acetamide often involves techniques such as X-ray crystallography and NMR spectroscopy. These methods provide detailed information on the molecular geometry, bond lengths, angles, and conformational dynamics. For instance, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide highlights the planarity of the amide unit and its orientation relative to the aromatic rings, which is relevant for understanding the structural aspects of N-2-pyridinyl-2-(2-pyridinylthio)acetamide (Umezono & Okuno, 2015).

Chemical Reactions and Properties

The chemical reactivity of N-2-pyridinyl-2-(2-pyridinylthio)acetamide is influenced by its functional groups and molecular structure. Compounds with similar structural frameworks undergo various chemical reactions, including oxidation and conjugation, which can be utilized to modify their chemical properties for specific applications. Oxidation reactivity studies on related acetamides reveal the potential pathways and products formed during such reactions, providing a basis for understanding the chemical behavior of N-2-pyridinyl-2-(2-pyridinylthio)acetamide (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of compounds similar to N-2-pyridinyl-2-(2-pyridinylthio)acetamide, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined by the molecular structure and intermolecular interactions within the compound. For instance, the crystallographic study of N-(6-Bromomethyl-2-pyridyl)acetamide provides insights into the solid-state arrangement and hydrogen bonding patterns, which can influence the physical properties of related compounds (Fun et al., 2010).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, closely related to N-2-pyridinyl-2-(2-pyridinylthio)acetamide, have been synthesized and evaluated for their corrosion prevention efficiencies. These compounds demonstrated significant inhibition properties in acidic media, suggesting their potential application in protecting metals against corrosion (Yıldırım & Çetin, 2008).

Antimicrobial Activity

Research on derivatives of N-2-pyridinyl-2-(2-pyridinylthio)acetamide, specifically 2-bromo-N-(phenylsulfonyl)acetamide derivatives, has revealed good antimicrobial activity. The study explored the reactivity of these derivatives towards various nitrogen-based nucleophiles, leading to the synthesis of compounds with notable antimicrobial properties (Fahim & Ismael, 2019).

Adsorption and Recovery of Metal Ions

Novel N-substituted 2-(diphenylthiophosphoryl)acetamides containing pyridine and quinoline fragments have been synthesized and evaluated as extractants for Pd(II) ions from hydrochloric acid solutions. These compounds, similar in structure to N-2-pyridinyl-2-(2-pyridinylthio)acetamide, have shown potential in the efficient adsorption and recovery of palladium from aqueous solutions, highlighting their application in the separation of Pd(II) from secondary resources (Turanov et al., 2017).

Synthesis of Novel Heterocycles

The compound 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which shares a structural motif with N-2-pyridinyl-2-(2-pyridinylthio)acetamide, has been used as a precursor for the synthesis of various innovative heterocycles. These heterocycles, including pyrrole, pyridine, coumarin, and thiazole derivatives, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the potential of N-2-pyridinyl-2-(2-pyridinylthio)acetamide derivatives in the development of new insecticidal agents (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

N-pyridin-2-yl-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11(15-10-5-1-3-7-13-10)9-17-12-6-2-4-8-14-12/h1-8H,9H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCUNAZWVFFFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)